molecular formula C22H37N3 B290059 1-hexadecyl-1H-1,2,3-benzotriazole

1-hexadecyl-1H-1,2,3-benzotriazole

Cat. No.: B290059
M. Wt: 343.5 g/mol
InChI Key: OZJXIBNUHGZIOC-UHFFFAOYSA-N
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Description

1-Hexadecyl-1H-1,2,3-benzotriazole is a derivative of the 1H-1,2,3-benzotriazole core, substituted with a hexadecyl (C₁₆H₃₃) chain at the N1 position. The benzotriazole moiety is renowned for its versatility in pharmaceuticals, agrochemicals, and industrial applications, such as corrosion inhibition for copper alloys and photostabilizers . The hexadecyl chain confers enhanced lipophilicity, making this compound particularly suited for applications requiring solubility in non-polar matrices, such as lubricant additives or long-lasting corrosion inhibitors.

Properties

Molecular Formula

C22H37N3

Molecular Weight

343.5 g/mol

IUPAC Name

1-hexadecylbenzotriazole

InChI

InChI=1S/C22H37N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-25-22-19-16-15-18-21(22)23-24-25/h15-16,18-19H,2-14,17,20H2,1H3

InChI Key

OZJXIBNUHGZIOC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCN1C2=CC=CC=C2N=N1

Canonical SMILES

CCCCCCCCCCCCCCCCN1C2=CC=CC=C2N=N1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among benzotriazole derivatives arise from substituents at the N1 position, which significantly influence molecular weight, solubility, and reactivity. Below is a comparative table of select analogs:

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications
1-Hexadecyl-1H-1,2,3-benzotriazole C₁₆H₃₃ (hexadecyl) 331.48 Surfactant, corrosion inhibitor
1-Butyl-1H-1,2,3-benzotriazole C₄H₉ (butyl) 175.23 Intermediate, stabilizer
1-Methanesulfonyl-1H-1,2,3-benzotriazole CH₃SO₂ (sulfonyl) 213.23 Acyl transfer reagent
1-Benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole Benzyl, tetrahydro 213.28 Pharmaceutical intermediate
1-[3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole Nitroimidazole propyl 300.32 Antimicrobial candidate

Key Observations :

  • Alkyl Chain Impact : Longer alkyl chains (e.g., hexadecyl) increase hydrophobicity and molecular weight, enhancing compatibility with organic solvents and polymers. This makes 1-hexadecyl derivatives ideal for coatings and corrosion inhibition . Shorter chains (e.g., butyl) improve solubility in polar solvents, favoring synthetic intermediates .
  • Electron-Withdrawing Groups : Sulfonyl substituents (e.g., methanesulfonyl) activate the triazole ring for nucleophilic reactions, enabling efficient acyl transfer to form amides .

Research Findings and Industrial Relevance

  • Molecular Docking Studies : Derivatives with nitro groups (e.g., ) show high binding affinity to bacterial enzymes, suggesting antimicrobial applications.
  • Crystallographic Data : The sulfonyl derivative’s crystal structure reveals localized N–N bonds (N1–N2 = 1.389 Å, N3–N2 = 1.288 Å), critical for understanding its reactivity .
  • Industrial Scalability : 1-Hexadecyl derivatives are prioritized in lubricant formulations due to their low volatility and high oxidative stability compared to methyl or ethyl analogs .

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